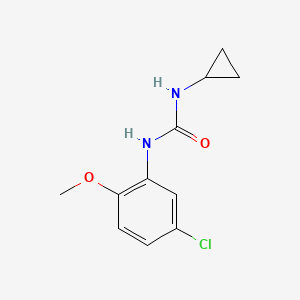
N-(5-chloro-2-methoxyphenyl)-N'-cyclopropylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-N'-cyclopropylurea, also known as CPPU, is a synthetic plant growth regulator that has gained attention in recent years due to its potential applications in agriculture and horticulture. CPPU belongs to the family of phenylurea compounds and is commonly used to promote fruit growth and development in various crops.
Mecanismo De Acción
N-(5-chloro-2-methoxyphenyl)-N'-cyclopropylurea acts as a cytokinin, a class of plant hormones that regulate cell division and growth. It binds to cytokinin receptors in plants, activating a signaling pathway that promotes cell division and elongation. N-(5-chloro-2-methoxyphenyl)-N'-cyclopropylurea also affects the balance of other plant hormones, such as auxins and gibberellins, which further contribute to its effects on plant growth.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-cyclopropylurea has been shown to increase the activity of enzymes involved in cell division and growth, such as peroxidase and polyphenol oxidase. It also affects the expression of genes involved in fruit development and ripening, such as those encoding for cell wall-degrading enzymes and ethylene biosynthesis enzymes. N-(5-chloro-2-methoxyphenyl)-N'-cyclopropylurea can also increase the accumulation of sugars and organic acids in fruits, which can improve their taste and nutritional value.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-methoxyphenyl)-N'-cyclopropylurea has several advantages for lab experiments, such as its high purity and stability, which allows for accurate dosing and reproducibility of results. However, N-(5-chloro-2-methoxyphenyl)-N'-cyclopropylurea can also be toxic to plants at high concentrations, and its effects can vary depending on the plant species and growth conditions. Therefore, careful optimization of N-(5-chloro-2-methoxyphenyl)-N'-cyclopropylurea concentration and application method is necessary for successful experiments.
Direcciones Futuras
Future research on N-(5-chloro-2-methoxyphenyl)-N'-cyclopropylurea could focus on its potential applications in other crops and plant species, as well as its effects on plant stress responses and disease resistance. Additionally, the development of new N-(5-chloro-2-methoxyphenyl)-N'-cyclopropylurea analogs with improved efficacy and specificity could further expand its potential uses in agriculture and horticulture.
Métodos De Síntesis
N-(5-chloro-2-methoxyphenyl)-N'-cyclopropylurea can be synthesized through a multistep process that involves the reaction of 5-chloro-2-methoxyaniline with cyclopropyl isocyanate, followed by the addition of dimethylformamide and sodium hydroxide. The resulting product is then purified through recrystallization to obtain N-(5-chloro-2-methoxyphenyl)-N'-cyclopropylurea in its pure form.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-N'-cyclopropylurea has been extensively studied for its effects on plant growth and development. Research has shown that N-(5-chloro-2-methoxyphenyl)-N'-cyclopropylurea can promote cell division and elongation, increase fruit size and weight, and improve fruit quality in various crops such as grapes, kiwifruit, and apples. N-(5-chloro-2-methoxyphenyl)-N'-cyclopropylurea has also been shown to delay fruit maturation and ripening, which can extend the shelf life of fruits and vegetables.
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-cyclopropylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-16-10-5-2-7(12)6-9(10)14-11(15)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTETVLJYMZJQLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

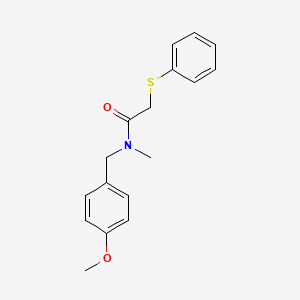
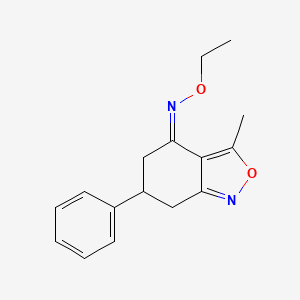
![4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5311828.png)
![4-cyclopentyl-N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}pyrimidin-2-amine](/img/structure/B5311831.png)

![N-ethyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide](/img/structure/B5311854.png)
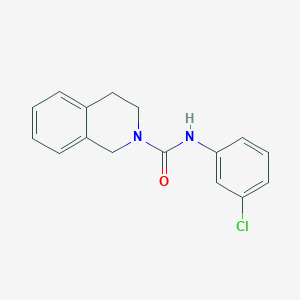
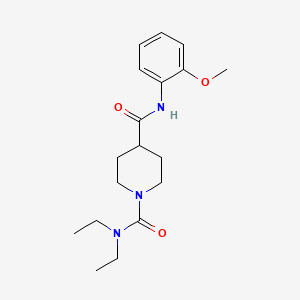
![N-{3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine](/img/structure/B5311871.png)
![7-(2,3-difluorobenzyl)-2-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5311885.png)
![N-(2-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5311889.png)
![N-{[3-(2-methoxyphenyl)isoxazol-5-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5311893.png)
![ethyl 2-{5-[3-bromo-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5311900.png)
![6-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5311914.png)